Physicochemical Differentiation from the Non-Methylated Analog
The N-methyl substitution significantly increases the lipophilicity of the scaffold compared to the non-methylated analog, 2-azabicyclo[2.2.2]octan-6-ylmethanol. The computed LogP for the free base of the target compound is 0.8, a substantial increase from the predicted 0.30 LogP of the non-methylated 2-azabicyclo[2.2.2]octane-1-methanol [1]. This 0.5 LogP unit increase can profoundly impact membrane permeability, CNS penetration, and overall ADME properties in drug candidates derived from this scaffold.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.8 |
| Comparator Or Baseline | 2-Azabicyclo[2.2.2]octane-1-methanol: Computed LogP 0.30 |
| Quantified Difference | Δ LogP = +0.5 |
| Conditions | Computed values from PubChem (XLogP3 algorithm). |
Why This Matters
The increased lipophilicity directly influences the selection of this building block over its non-methylated counterpart when aiming to modulate the LogD of final drug candidates, a critical parameter in lead optimization.
- [1] PubChem CID 84650272. (2026). (2-Methyl-2-azabicyclo(2.2.2)octan-6-yl)methanol. View Source
